Antifungal agent 42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 42 is a potent antifungal compound known for its ability to inhibit biofilm formation and target the lanosterol 14α-demethylase (CYP51) enzyme in Candida albicans . This compound has shown significant promise in combating fungal infections, particularly those caused by Candida species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 42 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its antifungal activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic solvents and catalysts to form the basic skeleton of the compound.
Functional Group Introduction: Specific reagents are used to introduce functional groups such as chlorine and selenium, which are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine and bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct antifungal properties .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antifungal agents.
Biology: Employed in research to understand the mechanisms of fungal infections and biofilm formation.
Medicine: Investigated for its potential use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Wirkmechanismus
Antifungal agent 42 exerts its effects by targeting the lanosterol 14α-demethylase (CYP51) enzyme in fungi. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another antifungal agent that targets CYP51 but has a different chemical structure.
Itraconazole: Similar in its mechanism of action but differs in its pharmacokinetic properties.
Voriconazole: A broad-spectrum antifungal agent with a similar target but different efficacy and side effect profile.
Uniqueness
Antifungal agent 42 is unique due to its specific structure, which allows it to inhibit biofilm formation effectively. This property makes it particularly useful in treating infections where biofilm formation is a significant problem .
Eigenschaften
Molekularformel |
C22H20Cl2N4Se2 |
---|---|
Molekulargewicht |
569.3 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-2-[[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se2/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-30-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
InChI-Schlüssel |
OJHUPRNBXUJHPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.